1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose

描述

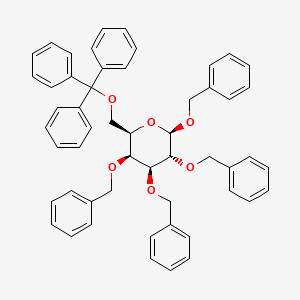

1,2,3,4-Tetra-O-benzyl-6-O-trityl-β-D-galactopyranose is a protected galactopyranose derivative extensively employed in carbohydrate chemistry for synthesizing oligosaccharides and glycoconjugates. Its structure features four benzyl groups at positions 1, 2, 3, and 4, and a bulky trityl (triphenylmethyl) group at position 6. Benzyl groups provide robust protection for hydroxyl groups, requiring hydrogenolysis for deprotection, while the trityl group offers acid-labile protection, enabling orthogonal deprotection strategies . This compound is pivotal in regioselective glycosylation reactions, where its steric bulk at C6 influences reaction pathways and selectivity. Its molecular formula is C₅₃H₅₀O₆, with a molecular weight of 782.96 g/mol (calculated from evidence-derived structural features).

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2,3,4,5-tetrakis(phenylmethoxy)-6-(trityloxymethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H50O6/c1-8-22-41(23-9-1)36-54-49-48(40-58-53(45-30-16-5-17-31-45,46-32-18-6-19-33-46)47-34-20-7-21-35-47)59-52(57-39-44-28-14-4-15-29-44)51(56-38-43-26-12-3-13-27-43)50(49)55-37-42-24-10-2-11-25-42/h1-35,48-52H,36-40H2/t48-,49+,50+,51-,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEFKLSXFOMSCJ-JGXHNEAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@H](O[C@H]([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H50O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material

The synthesis starts from β-D-galactopyranose or its methyl glycoside derivatives, which provide the carbohydrate backbone.

Tritylation of the 6-OH Group

- The primary hydroxyl at position 6 is selectively protected by reaction with triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine or triethylamine .

- The reaction is typically carried out in anhydrous conditions using solvents like dichloromethane (DCM) or chloroform at low temperatures (0–25 °C) to avoid overreaction.

- The bulky trityl group selectively reacts with the less hindered primary hydroxyl at C-6, leaving secondary hydroxyls free for subsequent benzylation.

Benzylation of Secondary Hydroxyl Groups (Positions 1, 2, 3, 4)

- The remaining free hydroxyl groups at positions 1, 2, 3, and 4 are benzylated using benzyl bromide or benzyl chloride as the benzylating agent.

- A strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is used to deprotonate the hydroxyl groups, facilitating nucleophilic substitution.

- The reaction is generally performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

- Reaction temperatures range from 0 °C to room temperature, carefully controlled to maximize selectivity and yield.

- The benzylation step is critical and often requires multiple equivalents of benzyl bromide to ensure complete protection of all four hydroxyls.

Purification and Isolation

- The crude product mixture contains the desired tetra-benzylated, trityl-protected galactopyranose along with partially benzylated intermediates and other impurities.

- Purification is achieved by chromatographic techniques such as silica gel column chromatography using mixtures of hexane and ethyl acetate as eluents.

- Crystallization can also be employed to enhance purity.

- The final product is characterized by spectroscopic methods (NMR, MS) to confirm the protection pattern.

Improved Process Insights and Research Findings

A patent (WO2019239425A1) describes an improved process for the preparation of benzylated derivatives of D-galactose, focusing on 2,3,4,6-tetra-O-benzyl-D-galactose, which is closely related to the tetra-benzylated intermediate in the preparation of 1,2,3,4-tetra-O-benzyl-6-O-trityl-β-D-galactopyranose. Key findings include:

- Use of methyl-D-galactopyranoside as a starting material for benzylation.

- Reaction with benzyl bromide in the presence of sodium hydride in DMF yields tetra-benzylated galactopyranoside, but yields are initially low (25–50%).

- An improved purification process involving acylation with acetic acid or acetic anhydride in the presence of bases like triethylamine or di-isopropyl ethylamine (DIPEA) and chlorinated solvents (dichloromethane preferred) significantly enhances purity and yield.

- The reaction temperature for acylation is maintained between 25–30 °C.

- Post-reaction workup involves controlled addition of water and sulfuric acid, followed by heating to 100–105 °C for 3 hours to complete the process.

- This method effectively removes mono-, di-, tri-, and penta-benzylated impurities, as well as dibenzyl ether impurities, resulting in high purity and yield of the tetra-benzylated product.

- The process is eco-friendly, cost-effective, and amenable to scale-up.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Tritylation of 6-OH | Triphenylmethyl chloride, base (pyridine or triethylamine) | DCM or chloroform | 0–25 °C | Selective protection of primary hydroxyl |

| Benzylation of 1,2,3,4-OH | Benzyl bromide, sodium hydride or K2CO3 | DMF or DMSO | 0 °C to RT | Multiple equivalents of benzyl bromide needed |

| Purification | Silica gel chromatography, crystallization | Hexane/ethyl acetate | Ambient | Removes partially benzylated impurities |

| Improved Purification | Acetic acid/anhydride, DIPEA or triethylamine, sulfuric acid | Dichloromethane | 25–105 °C | Enhances purity and yield, removes impurities |

Additional Notes

- The selective protection strategy using trityl and benzyl groups is crucial for regioselectivity in subsequent synthetic steps.

- The trityl group can be selectively removed later under acidic conditions without affecting benzyl protections.

- The benzyl groups provide stability during various synthetic transformations and can be removed by hydrogenolysis when needed.

- The described methods are consistent with current good manufacturing practices (cGMP) for industrial scale synthesis, ensuring reproducibility and quality control.

化学反应分析

Glycosylation Reactions

The compound serves as a glycosyl donor or acceptor in glycosylation reactions, facilitated by its selectively protected hydroxyl groups.

Thioglycoside Activation

When activated with N-iodosuccinimide (NIS) and triflic acid (TfOH), the thioglycoside derivative of this compound reacts with nucleophiles (e.g., alcohols, amines) to form α-linked glycosides. For example:

-

Reagents : Thioglycoside derivative, NIS/TfOH, alcohol nucleophile

-

Conditions : Anhydrous dichloromethane (DCM), −40°C to 0°C

-

Outcome : Stereoselective formation of α-(1→3) or α-(1→4) glycosidic bonds .

Trichloroacetimidate Donors

The trichloroacetimidate derivative reacts under Lewis acid catalysis (e.g., BF₃·Et₂O) to yield β-linked glycosides:

-

Reagents : Trichloroacetimidate derivative, BF₃·Et₂O

-

Conditions : DCM, 0°C to room temperature

-

Outcome : High β-selectivity due to neighboring group participation .

| Glycosylation Method | Activator/Donor | Stereoselectivity | Key Applications |

|---|---|---|---|

| Thioglycoside Activation | NIS/TfOH | α-Linked | Synthesis of α-galactosyl epitopes |

| Trichloroacetimidate Activation | BF₃·Et₂O | β-Linked | Production of β-linked oligosaccharides |

Deprotection Reactions

The benzyl and trityl groups are sequentially removed to expose hydroxyl functionalities for further derivatization.

Benzyl Group Removal

-

Reagents : H₂/Pd-C (hydrogenolysis)

-

Conditions : Ethanol/THF (4:1), 30–50 psi H₂, 12–24 hours

-

Outcome : Cleavage of all benzyl groups while retaining the trityl group at C-6 .

Trityl Group Removal

-

Reagents : HCl in methanol (0.5–1 M)

-

Conditions : Room temperature, 2–4 hours

-

Outcome : Selective removal of the trityl group to expose the C-6 hydroxyl .

Oxidation Reactions

The compound undergoes oxidation at the C-6 position after trityl deprotection:

-

Reagents : Dess-Martin periodinane (DMP)

-

Conditions : DCM, 0°C to room temperature, 1–2 hours

-

Outcome : Conversion of the C-6 hydroxyl to a ketone, enabling further functionalization (e.g., reduction to a hydroxymethyl group) .

Comparative Reactivity with Structural Analogues

The reactivity of this compound is influenced by the choice of protective groups:

| Structural Feature | Impact on Reactivity |

|---|---|

| Benzyl groups (C-1 to C-4) | Provide steric bulk, slowing nonspecific reactions |

| Trityl group (C-6) | Enhances solubility in organic solvents |

For instance, replacing benzyl with benzoyl groups (as in 1,2,3,4-tetra-O-benzoyl-6-O-trityl-β-D-galactopyranose) reduces steric hindrance but increases susceptibility to hydrolysis .

科学研究应用

Chemical Properties and Structure

The compound is characterized by the following properties:

- Molecular Formula : C₃₄H₃₆O₆

- Molecular Weight : 540.66 g/mol

- CAS Number : 39687-22-4

This compound features multiple benzyl and trityl protecting groups that enhance its stability and reactivity in synthetic processes.

Synthesis and Use in Organic Chemistry

1,2,3,4-Tetra-O-benzyl-6-O-trityl-β-D-galactopyranose serves as a versatile building block in carbohydrate chemistry. Its synthesis involves various protective group strategies that allow for selective modifications of the galactopyranose unit. The compound has been employed in the following contexts:

- Glycosylation Reactions : It acts as a glycosyl donor in reactions to form glycosidic bonds with various acceptors. This application is crucial for synthesizing oligosaccharides and glycoconjugates used in biological studies .

- Carbohydrate Derivatization : The compound's structure allows it to undergo further modifications, such as acylation or silylation, to produce derivatives with specific functional properties. These derivatives are essential for studying carbohydrate interactions and functions .

Biological Applications

Recent studies have highlighted the potential biological applications of 1,2,3,4-Tetra-O-benzyl-6-O-trityl-β-D-galactopyranose:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, modifications of the galactopyranose unit have shown activity against Mycobacterium tuberculosis .

- Vaccine Development : The compound's ability to mimic natural carbohydrates makes it a candidate for developing carbohydrate-based vaccines. Its derivatives can be used to elicit immune responses by presenting carbohydrate antigens effectively .

Case Studies

Another significant study evaluated the antimicrobial activity of various derivatives of this compound against different bacterial strains. The results indicated that certain modifications enhanced efficacy significantly.

| Derivative | MIC (μg/mL) |

|---|---|

| Unmodified | >100 |

| Acetylated Derivative | 50 |

| Benzoylated Derivative | 25 |

作用机制

The mechanism of action of 1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose involves its role as a protected intermediate in synthetic pathways. The benzyl and trityl groups protect the hydroxyl functionalities, allowing selective reactions at other positions. This selective protection and deprotection strategy is crucial for the synthesis of complex molecules.

相似化合物的比较

Structural and Functional Comparison

Key Features of 1,2,3,4-Tetra-O-benzyl-6-O-trityl-β-D-galactopyranose:

Comparative Analysis with Analogous Compounds:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Protecting Group Chemistry :

- Benzyl vs. Benzoyl: Benzyl groups (C₆H₅CH₂O-) are stable under acidic conditions but require hydrogenolysis for removal. Benzoyl groups (C₆H₅COO-) are electron-withdrawing, enhancing glycosyl donor reactivity but requiring basic conditions for deprotection .

- Trityl vs. Silyl : Trityl groups (C₆H₅₃CO-) are acid-labile, enabling selective deprotection in multi-step syntheses. Silyl groups (e.g., tert-butyldiphenylsilyl) are base-labile and offer steric hindrance, influencing regioselectivity .

- Acetyl : Acetyl groups (CH₃COO-) are smaller and less sterically demanding, facilitating higher reaction rates but offering less regioselectivity .

Sugar Core Variations :

- Galactose vs. Mannose: The C4 epimer (galactose vs. mannose) alters hydrogen-bonding patterns and steric environments, impacting enzyme recognition and glycosylation outcomes .

- Glucose vs. Galactose : Glucose lacks the axial hydroxyl at C4, reducing steric hindrance and altering reactivity in glycosylations .

生物活性

1,2,3,4-Tetra-O-benzyl-6-O-trityl-β-D-galactopyranose (CAS No. 39687-22-4) is a synthetic glycoside that has garnered attention due to its potential biological activities. This compound is a derivative of β-D-galactopyranose, modified with benzyl and trityl groups, which enhance its solubility and stability in biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biochemistry.

- Molecular Formula : C₅₃H₅₀O₆

- Molecular Weight : 782.98 g/mol

- CAS Number : 39687-22-4

Biological Activity Overview

The biological activities of 1,2,3,4-Tetra-O-benzyl-6-O-trityl-β-D-galactopyranose have been investigated in several studies, highlighting its antibacterial, antifungal, and anti-inflammatory properties.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Effective against this common pathogen associated with skin infections.

- Escherichia coli : Demonstrated inhibitory effects on this Gram-negative bacterium.

A comparative study showed that the compound's antibacterial activity was superior to that of standard antibiotics like Imipenem and Nalidixic acid .

Antifungal Activity

The compound also shows antifungal properties, particularly against:

- Candida albicans : A common yeast responsible for opportunistic infections. The antifungal efficacy was evaluated using standard susceptibility tests, indicating a promising potential for therapeutic applications .

Anti-inflammatory Effects

1,2,3,4-Tetra-O-benzyl-6-O-trityl-β-D-galactopyranose has been shown to possess anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A recent study conducted by researchers aimed to evaluate the antimicrobial efficacy of various derivatives of β-D-galactopyranose. The findings revealed that 1,2,3,4-Tetra-O-benzyl-6-O-trityl-β-D-galactopyranose exhibited the highest activity against both bacterial strains tested (E. coli and S. aureus) compared to other derivatives.

| Compound | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |

|---|---|---|

| 1,2,3,4-Tetra-O-benzyl-6-O-trityl-β-D-Gal | 22 | 25 |

| Imipenem | 18 | 20 |

| Nalidixic Acid | 15 | 17 |

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound. It was found that treatment with 1,2,3,4-Tetra-O-benzyl-6-O-trityl-β-D-galactopyranose significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

| Treatment | TNF-alpha Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound Treatment | 75 | 90 |

常见问题

Q. Challenges :

- Over-benzylation at unintended positions due to competing reactivity.

- Incomplete protection leading to mixed intermediates.

Solutions : - Temporary protecting groups : Use of acid-labile groups (e.g., tert-butyldimethylsilyl) for transient protection of specific hydroxyls before benzylation .

- Kinetic control : Optimize reaction temperature and stoichiometry. For example, low temperatures (−20°C) slow down competing reactions .

- Analytical monitoring : Use TLC and ¹H-NMR to track benzyl group incorporation (e.g., aromatic proton signals at δ 7.2–7.4 ppm) .

Advanced: How can NMR spectroscopy resolve structural ambiguities in this compound, particularly regarding anomeric configuration and protecting group placement?

- Anomeric configuration : ¹H-NMR coupling constants (J₁,₂ ~8 Hz for β-configuration) confirm the anomeric stereochemistry. ¹³C-NMR distinguishes benzyl (C=O at δ 128–130 ppm) and trityl (quaternary carbons at δ 86–90 ppm) groups .

- NOESY/ROESY : Nuclear Overhauser effects between H1 and H3/H5 validate the chair conformation of the galactopyranose ring .

- HSQC/HMBC : Correlate protons and carbons to confirm substitution patterns (e.g., trityl at C6 via HMBC cross-peaks between Tr protons and C6) .

Advanced: What mechanistic insights explain low yields in glycosylation reactions using this compound as a donor?

Low yields often stem from:

- Incomplete activation : The trityl group’s steric bulk may hinder leaving-group departure (e.g., trichloroacetimidate activation). Solution: Use stronger promoters (e.g., TMSOTf) .

- Side reactions : Competing hydrolysis or aglycone transfer. Mitigation: Employ anhydrous conditions (molecular sieves) and low-temperature activation (−40°C) .

- Solvent effects : Polar aprotic solvents (e.g., CH₂Cl₂) enhance donor solubility and stabilize oxocarbenium ion intermediates .

Advanced: How does the conformational flexibility of the galactopyranose ring impact its utility in oligosaccharide synthesis?

The ⁴C₁ chair conformation of β-D-galactopyranose ensures equatorial positioning of benzyl/trityl groups, minimizing steric clashes during glycosylation. However:

- Ring puckering : Puckering coordinates (e.g., Cremer-Pople parameters) influence reactivity; flattened conformations may reduce stereoselectivity .

- Temperature effects : Higher temperatures promote ring distortion, requiring strict thermal control during coupling steps .

Advanced: What strategies are effective for removing trityl and benzyl groups without degrading the glycosidic linkage?

- Trityl removal : Mild acid (e.g., 80% acetic acid, 2 h) selectively cleaves the trityl group while preserving benzyl protections .

- Benzyl removal : Hydrogenolysis (H₂, Pd-C, EtOAc/MeOH) under neutral pH avoids acid-sensitive linkages. For acid-labile targets, use Birch reduction (Na/NH₃) .

Advanced: How can contradictory data on glycosylation stereoselectivity be reconciled across studies?

Discrepancies often arise from:

- Donor activation methods : Trichloroacetimidates vs. thioglycosides (e.g., higher α-selectivity with NIS/TfOH promoters) .

- Solvent polarity : Low-polarity solvents favor β-selectivity via SN2 mechanisms, while polar solvents promote SN1 pathways with mixed outcomes .

- Additives : Participatory solvents (e.g., EtCN) stabilize intermediates, improving stereocontrol .

Advanced: What role does this compound play in synthesizing biologically relevant oligosaccharides?

It serves as a key intermediate for:

- Blood group antigens : Selective deprotection at C6 enables coupling to acceptors (e.g., lactose derivatives for Lewis antigen synthesis) .

- Glycoconjugate vaccines : Trityl removal exposes C6 for conjugation to carrier proteins (e.g., CRM₁₉₇) via spacer molecules .

- Glycosidase inhibitors : Benzyl groups mimic natural substrates, enabling structure-activity studies .

Advanced: How can computational methods (e.g., DFT) optimize reaction pathways for this compound?

- Transition-state modeling : Predict activation barriers for glycosylation steps, guiding promoter selection .

- Solvent effects : COSMO-RS simulations identify optimal solvent systems to stabilize oxocarbenium ions .

- Conformational analysis : MD simulations assess ring flexibility and its impact on reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。